4-[(4-Bromothien-2-YL)methyl]morpholine
Overview
Description
4-[(4-Bromothien-2-yl)methyl]morpholine is an organic compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol It is characterized by the presence of a bromothienyl group attached to a morpholine ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromothien-2-yl)methyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophene and morpholine.
Reaction: The bromothiophene is first brominated to introduce the bromine atom at the 4-position. This is followed by a nucleophilic substitution reaction where the brominated thiophene reacts with morpholine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromothien-2-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products or reduced functional groups.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-[(4-Bromothien-2-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Bromothien-2-yl)methyl]morpholine depends on its application:
Medicinal Chemistry: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in neurological pathways.
Materials Science: In organic semiconductors, the compound facilitates charge transport through its conjugated system, enhancing the electrical conductivity of the material.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorothien-2-yl)methyl]morpholine: Similar structure but with a chlorine atom instead of bromine.
4-[(4-Methylthien-2-yl)methyl]morpholine: Similar structure but with a methyl group instead of bromine.
4-[(4-Fluorothien-2-yl)methyl]morpholine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-[(4-Bromothien-2-yl)methyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, potentially enhancing its efficacy in medicinal applications .
Properties
IUPAC Name |
4-[(4-bromothiophen-2-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVGDMXJNORKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354816 | |
Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194851-19-9 | |
Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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